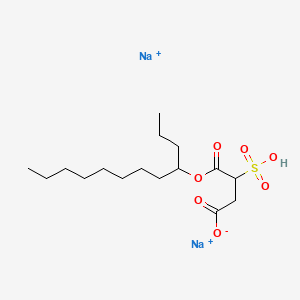![molecular formula C10H19NO B12286189 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12286189.png)
3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bicyclo[2.2.1]heptan-2-ylamino)propan-1-ol ist eine chemische Verbindung mit der Summenformel C10H19NO und einem Molekulargewicht von 169,26 g/mol . Diese Verbindung weist eine bicyclische Struktur auf, die in der organischen Chemie aufgrund ihrer Stabilität und einzigartigen Reaktivität ein häufiges Motiv ist. Die Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Bicyclo[2.2.1]heptan-2-ylamino)propan-1-ol beinhaltet typischerweise die Reaktion von Bicyclo[2.2.1]heptan-2-amin mit Propylenoxid unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Ethanol oder Methanol, durchgeführt und erfordert einen Katalysator, um die Reaktion zu erleichtern. Das Reaktionsgemisch wird dann auf eine bestimmte Temperatur erhitzt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reaktanten und Lösungsmitteln in Industriequalität, und die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann mit Techniken wie Destillation oder Kristallisation gereinigt, um die endgültige Verbindung in reiner Form zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
3-(Bicyclo[2.2.1]heptan-2-ylamino)propan-1-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile wie Halogenide (Cl-, Br-) und andere Amine werden bei Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Aminen oder anderen funktionalisierten Derivaten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and other amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Bicyclo[2.2.1]heptan-2-ylamino)propan-1-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und seine Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Verwendung als Vorläufer in der Arzneimittelsynthese.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(Bicyclo[2.2.1]heptan-2-ylamino)propan-1-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die bicyclische Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen und deren Aktivität möglicherweise zu hemmen oder zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig vom jeweiligen Ziel und dem beteiligten Weg .
Wirkmechanismus
The mechanism of action of 3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bicyclo[2.2.1]heptan-2-ol: Eine verwandte Verbindung mit einer ähnlichen bicyclischen Struktur, aber unterschiedlichen funktionellen Gruppen.
3-(Bicyclo[2.2.1]heptan-2-yl)propan-1-thiol: Eine weitere ähnliche Verbindung mit einer Thiolgruppe anstelle einer Aminogruppe.
Einzigartigkeit
3-(Bicyclo[2.2.1]heptan-2-ylamino)propan-1-ol ist aufgrund seiner spezifischen Kombination aus einer bicyclischen Struktur und einer Aminogruppe einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es in verschiedenen Forschungs- und Industrieanwendungen wertvoll .
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
3-(2-bicyclo[2.2.1]heptanylamino)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-5-1-4-11-10-7-8-2-3-9(10)6-8/h8-12H,1-7H2 |
InChI-Schlüssel |
QGMGJSYEDGPHKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)



![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)



![2-[1-[[2-carboxy-7-[[2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-yl]ethanesulfonate](/img/structure/B12286162.png)
